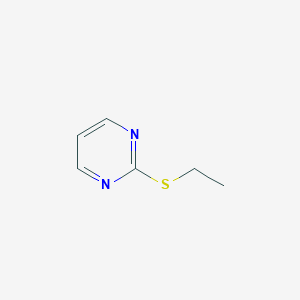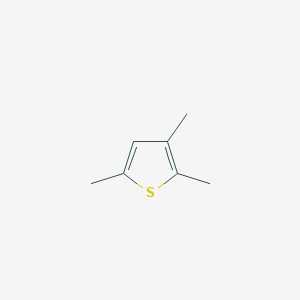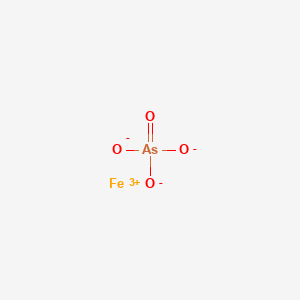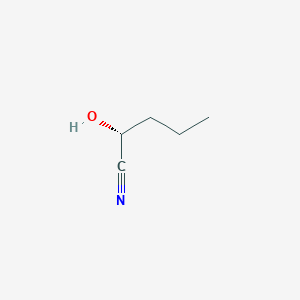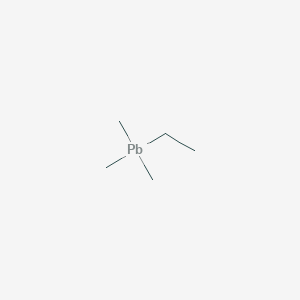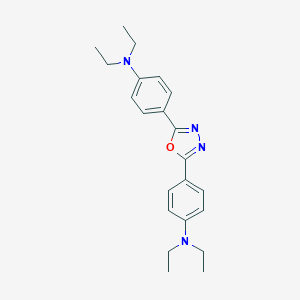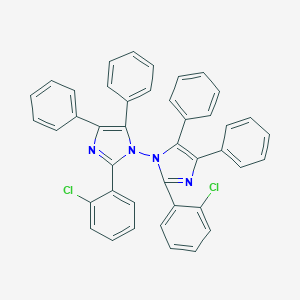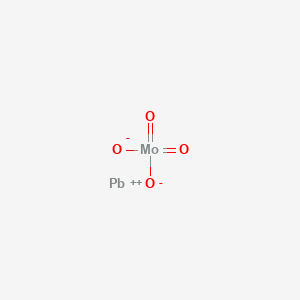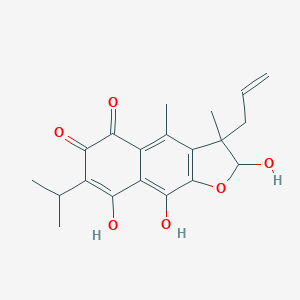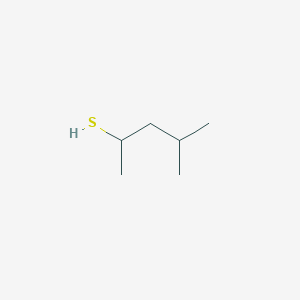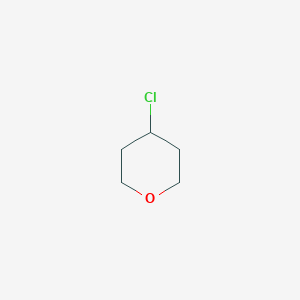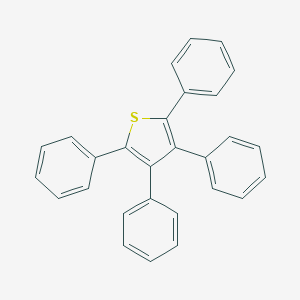
Tetraphenylthiophene
概要
説明
Tetraphenylthiophene is a chemical compound with the molecular formula C28H20S . It has an average mass of 388.523 Da and a monoisotopic mass of 388.128571 Da .
Synthesis Analysis
Tetraphenylthiophene-based polyazomethines have been synthesized through a series of steps. The process involves the polycondensation of a new diamine, TPTPThDA, with proportionate aromatic dialdehydes . Another synthesis method involves a two-step thermal imidization derived from BATPDF with various commercially available dianhydrides .Molecular Structure Analysis
The molecular structure of Tetraphenylthiophene is based on a tetraphenylthiophene-core . It has been found that these molecules can form square, rectangular, or hexagonal columnar phases depending on the mesogenic core structures and the chain length of aliphatic tails .Chemical Reactions Analysis
Tetraphenylthiophene has been used in the synthesis of various polyazomethines . It has also been used in the creation of a covalent triazine-based framework .Physical And Chemical Properties Analysis
Tetraphenylthiophene has a density of 1.1±0.1 g/cm3, a boiling point of 402.2±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.8±3.0 kJ/mol and a flash point of 147.8±6.3 °C .科学的研究の応用
Methods of Application : The polyazomethines are synthesized through polycondensation of a new diamine with aromatic dialdehydes. The insertion of the thiazole entity and azo linkages into the polyazomethine matrix is key to enhancing conductivity and gas sensing properties. The materials are tested for gas sensitivity at 35°C .
Results : The polyazomethines films were highly selective towards H2S gas, with great sensitivity and acceptable selectivity. The thermal stability of these materials is high, with a glass transition temperature (Tg) in the range of 257–260°C and a decomposition temperature (T10%) between 458–545°C in air and 527–601°C in nitrogen. The band gap energy of the most effective polymer (PAM-3) was found to be 3.63 eV .
Methods of Application : The study involves examining the excited-state mechanisms of Tetraphenylthiophene in the crystal structure, focusing on intermolecular interactions, exciton couplings, and reorganization energies both in vacuum and solid state .
Methods of Application : The mechanisms of piezoresponsive luminescence are explored by applying mechanical stress to the Tetraphenylthiophene crystals and observing the changes in their luminescent properties .
Results : The study reveals that the luminescence of Tetraphenylthiophene crystals changes significantly under mechanical stress, indicating potential applications in stress sensing and dynamic displays .
Methods of Application : Tetraphenylthiophene derivatives are introduced into biological systems, and their fluorescence is monitored to detect changes in the environment or the presence of specific biomolecules .
Results : The AIE properties of Tetraphenylthiophene allow for high-contrast imaging and tracking in complex biological environments, making it a valuable tool for bioimaging applications .
Methods of Application : Tetraphenylthiophene-based sensors are designed to undergo a fluorescence change upon interaction with the target analyte, allowing for its detection .
Results : These sensors demonstrate the ability to detect low concentrations of analytes, providing a powerful method for chemical analysis and environmental monitoring .
Methods of Application : The material is incorporated into device architectures to study its emissive response and efficiency in the solid state .
Results : The enhanced emission of Tetraphenylthiophene in the solid state contributes to the development of efficient OLEDs and other optoelectronic components .
Methods of Application : Thin films of Tetraphenylthiophene are deposited onto a substrate, and their electrical properties are measured to assess their suitability for use in OFETs. Parameters such as charge-carrier mobility, threshold voltage, and on/off ratio are critical in this evaluation .
Results : The OFETs incorporating Tetraphenylthiophene exhibit high charge-carrier mobility, which is indicative of their potential for high-performance flexible electronic devices .
Methods of Application : The photophysical properties of Tetraphenylthiophene derivatives are studied, and their performance in OPVs is evaluated through the measurement of parameters like power conversion efficiency and fill factor .
Results : Studies show that Tetraphenylthiophene-based OPVs can achieve competitive power conversion efficiencies, making them promising candidates for next-generation solar cells .
Methods of Application : The nonlinear optical response of Tetraphenylthiophene is characterized using techniques like Z-scan and third-harmonic generation measurements .
Results : Tetraphenylthiophene demonstrates significant nonlinear optical effects, which are beneficial for the fabrication of devices that control light with light .
Methods of Application : The electroluminescent properties of Tetraphenylthiophene are optimized by synthesizing derivatives with different substituents and testing them in OLED configurations .
Results : The optimized Tetraphenylthiophene derivatives show enhanced electroluminescence, leading to brighter and more efficient OLEDs .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,3,4,5-tetraphenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20S/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFBWJOMLIHUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172189 | |
| Record name | Tetraphenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylthiophene | |
CAS RN |
1884-68-0 | |
| Record name | 2,3,4,5-Tetraphenylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1884-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001884680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylthiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



